![molecular formula C19H23NOS B12538314 (2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine CAS No. 668470-64-2](/img/structure/B12538314.png)
(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine is a chiral compound that features a morpholine ring substituted with a phenylmethyl group and a sulfanyl group attached to an ethylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfur dichloride.
Introduction of the Phenylmethyl Group: The phenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and an appropriate catalyst.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using a thiol reagent such as 2-ethylbenzenethiol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the phenylmethyl group, using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenylmethyl derivatives.
Substitution: Substituted morpholine derivatives.
Applications De Recherche Scientifique
(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s ability to undergo oxidation and reduction reactions may play a role in its biological activity by generating reactive oxygen species or modulating redox-sensitive pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-[(S)-(2-methylphenyl)sulfanyl-phenylmethyl]morpholine
- (2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylethyl]morpholine
- (2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]piperidine
Uniqueness
(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine is unique due to the specific positioning of the sulfanyl and phenylmethyl groups on the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
668470-64-2 |
|---|---|
Formule moléculaire |
C19H23NOS |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine |
InChI |
InChI=1S/C19H23NOS/c1-2-15-8-6-7-11-18(15)22-19(16-9-4-3-5-10-16)17-14-20-12-13-21-17/h3-11,17,19-20H,2,12-14H2,1H3/t17-,19-/m0/s1 |
Clé InChI |
FQPOMYWVOPCCHO-HKUYNNGSSA-N |
SMILES isomérique |
CCC1=CC=CC=C1S[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3 |
SMILES canonique |
CCC1=CC=CC=C1SC(C2CNCCO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


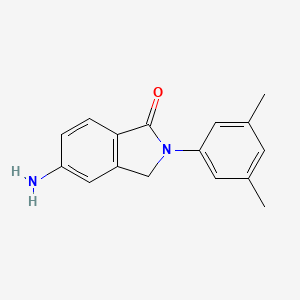
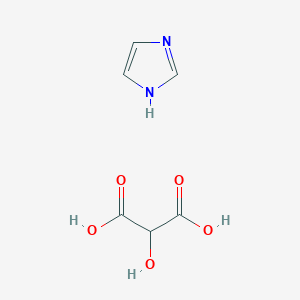
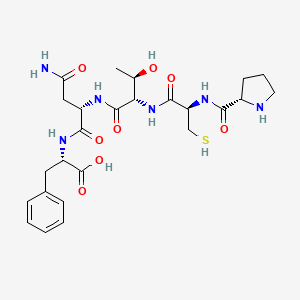
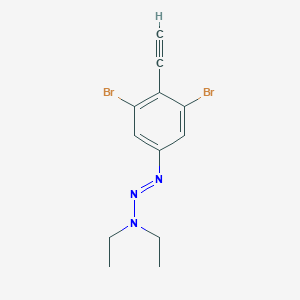
![2',7'-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B12538248.png)
![N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2,2,2-trifluoroethyl)aniline](/img/structure/B12538271.png)

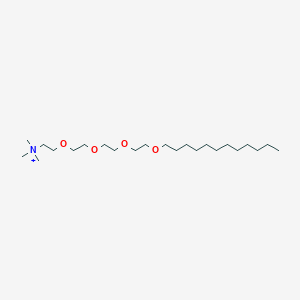

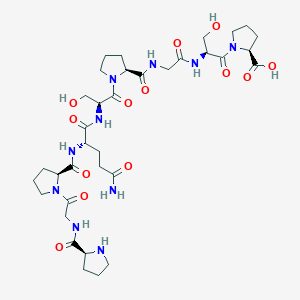
![4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate](/img/structure/B12538288.png)
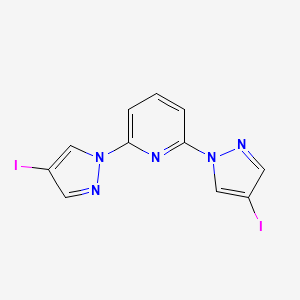
![3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine](/img/structure/B12538296.png)
![2,7-Bis[6-(benzyloxy)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene](/img/structure/B12538299.png)
